3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, which are then coupled through urea formation. The general steps include:
Preparation of 4-Chlorobenzylamine: This can be synthesized from 4-chlorobenzyl chloride and ammonia.
Preparation of Furan-2-ylmethylamine: This involves the reaction of furfural with ammonia or an amine.
Preparation of 2-(Thiophen-2-yl)ethylamine: This can be synthesized from thiophene-2-carboxaldehyde and an amine.
These intermediates are then reacted with an isocyanate or carbodiimide to form the final urea compound under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine
- 3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate
Uniqueness
3-(4-Chlorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the presence of the urea functional group, which can form hydrogen bonds and interact with various biological targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-7-5-15(6-8-16)13-21-19(23)22(14-17-3-1-11-24-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDUKOMVWVOHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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